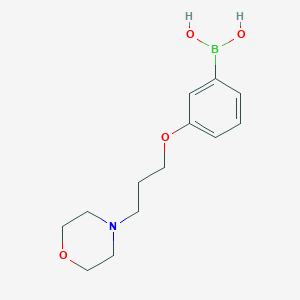

(3-(3-Morpholinopropoxy)phenyl)boronic acid

Description

BenchChem offers high-quality (3-(3-Morpholinopropoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Morpholinopropoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTSLZSEOJFCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(3-morpholinopropoxy)phenylboronic acid

An In-depth Technical Guide to 3-(3-Morpholinopropoxy)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(3-morpholinopropoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and synthesis. The guide will further explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and elucidate the critical role of its constituent functional groups in the context of drug discovery and development. Detailed experimental protocols, safety considerations, and characterization data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Introduction

3-(3-Morpholinopropoxy)phenylboronic acid is a bifunctional organic compound that has garnered significant interest as a versatile reagent in synthetic chemistry. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of carbon-carbon bond formation, with a morpholinopropoxy side chain. The boronic acid group is a key participant in a multitude of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The morpholine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[3][4][5] This guide will dissect the individual contributions of these functionalities and provide a holistic understanding of the compound's utility.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: (3-(3-morpholinopropoxy)phenyl)boronic acid

-

CAS Number: 1003028-41-8[6]

-

Molecular Formula: C₁₃H₂₀BNO₄

-

Molecular Weight: 265.11 g/mol

-

Canonical SMILES: C1COCCN1CCCOC2=CC=CC(=C2)B(O)O

Physicochemical Data

The physical properties of 3-(3-morpholinopropoxy)phenylboronic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in different experimental conditions.

| Property | Value | Source |

| Physical Appearance | White to off-white solid | General knowledge for arylboronic acids |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols.[7][8] Limited solubility in nonpolar solvents. | Inferred from structural components |

| Stability | Stable under standard conditions. Sensitive to air and moisture, which can lead to dehydration and the formation of boroxines (trimeric anhydrides).[8][9][10] | General knowledge for arylboronic acids |

Synthesis and Purification

The synthesis of 3-(3-morpholinopropoxy)phenylboronic acid is typically achieved through a multi-step process. A representative synthetic route is outlined below, which leverages common and robust chemical transformations.

Representative Synthetic Pathway

A common approach involves the nucleophilic substitution of a suitably protected bromophenol with 3-morpholinopropan-1-ol, followed by a Miyaura borylation reaction. The choice of protecting group for the phenol and the specific conditions for the borylation are critical for achieving high yields and purity.

Detailed Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes a common method for synthesizing arylboronic acids from aryl halides.

Step 1: Etherification

-

To a solution of 3-bromophenol in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate.

-

Add 4-(3-chloropropyl)morpholine and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-(3-bromophenoxy)propyl)morpholine.

Step 2: Miyaura Borylation

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 4-(3-(3-bromophenoxy)propyl)morpholine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate.

-

Add a dry, degassed solvent such as dioxane or DMF.

-

Heat the mixture at 80-100 °C for several hours, monitoring the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the pinacol ester intermediate into an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Pinacol Ester

-

Dissolve the purified pinacol ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid solution (e.g., HCl).

-

Stir the mixture at room temperature until the deprotection is complete.

-

Remove the organic solvent under reduced pressure.

-

The desired 3-(3-morpholinopropoxy)phenylboronic acid may precipitate from the aqueous solution or can be extracted.

-

Wash the final product with a non-polar solvent like hexanes and dry under vacuum.

Caption: A generalized workflow for the synthesis of 3-(3-morpholinopropoxy)phenylboronic acid.

Chemical Reactivity and Applications in Drug Discovery

The utility of 3-(3-morpholinopropoxy)phenylboronic acid stems from the distinct reactivity of its two key functional domains: the phenylboronic acid and the morpholinopropoxy tail.

The Phenylboronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid functional group is a versatile handle for constructing complex molecular architectures.

-

Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of arylboronic acids.[1][10] It involves the palladium-catalyzed reaction between the boronic acid and an organic halide or triflate to form a new carbon-carbon bond.[1][11] This reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl and other complex scaffolds found in many pharmaceuticals.[12]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Other Reactions: Phenylboronic acids can also participate in other important transformations, including Chan-Lam coupling (C-N and C-O bond formation) and as protecting groups for diols.[8][10]

The Morpholinopropoxy Tail: A Tool for Optimizing Pharmacokinetics

The morpholine ring is a highly valued structural motif in medicinal chemistry for several reasons:[3][4]

-

Improved Aqueous Solubility: The morpholine group, with its nitrogen and oxygen atoms, can engage in hydrogen bonding with water, which often enhances the aqueous solubility of the parent molecule.[3][5][14] This is a critical parameter for drug absorption and distribution.

-

Favorable Pharmacokinetic Profile: The incorporation of a morpholine moiety can lead to improved metabolic stability and desirable pharmacokinetic (PK) properties.[4][14][15] It can help modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Receptor Interactions: The morpholine ring can act as a key binding element, fitting into receptor pockets and contributing to the overall potency and selectivity of a drug candidate.[3][4]

The propoxy linker provides conformational flexibility, allowing the morpholine group to adopt an optimal orientation for interacting with biological targets.

Analytical Characterization

Confirming the identity and purity of 3-(3-morpholinopropoxy)phenylboronic acid is essential. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the propoxy chain, and the protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to determine the molecular weight of the compound, confirming its elemental composition.

Expected ¹H NMR Signals

The following table provides a general guide to the expected chemical shifts for the protons in 3-(3-morpholinopropoxy)phenylboronic acid in a solvent like DMSO-d₆.[16][17]

| Protons | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.6 | m |

| Ar-O-CH ₂ | ~4.0 | t |

| -CH₂-CH ₂-CH₂- | ~2.0 | p |

| -CH₂-N-CH ₂- | ~2.4 | t |

| Morpholine (-O-CH ₂-) | ~3.6 | t |

| Morpholine (-N-CH ₂-) | ~2.4 | t |

| Boronic acid (-B(OH )₂) | Broad singlet, variable | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, t = triplet, p = pentet, s = singlet.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of boronic acids.

-

Handling: 3-(3-Morpholinopropoxy)phenylboronic acid should be handled in a well-ventilated area, preferably in a fume hood.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Boronic acids are susceptible to degradation in the presence of air and moisture.[9] They should be stored in tightly sealed containers in a cool, dry, and dark place.[9][18] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[18]

-

Safety: While generally stable, boronic acids can cause skin and eye irritation.[19] Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

3-(3-Morpholinopropoxy)phenylboronic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structure, combining the reactive boronic acid functionality with the pharmacokinetically favorable morpholine moiety, makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its effective application in the laboratory.

References

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Vertex AI Search.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Vertex AI Search.

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). PubMed. Available from: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available from: [Link]

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). Bentham Science Publishers. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Available from: [Link]

-

Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate. ResearchGate. Available from: [Link]

-

3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem. PubChem. Available from: [Link]

-

Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. Cubework. Available from: [Link]

-

Phenylboronic acid - Wikipedia. Wikipedia. Available from: [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Wiley-VCH. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020, September 21). MDPI. Available from: [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. ResearchGate. Available from: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022, April 18). ACS Publications. Available from: [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications - PubMed. PubMed. Available from: [Link]

-

Dimethylsulfoxide-d6 | 10X0.75ML - ARMAR Isotopes. ARMAR Isotopes. Available from: [Link]

-

CAS No.2206-27-1,DIMETHYL SULFOXIDE-D6 Suppliers,MSDS download - LookChem. LookChem. Available from: [Link]

-

Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water - MPG.PuRe. (2014). MPG.PuRe. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 756520-73-7: 1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethy… [cymitquimica.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. cubework.com [cubework.com]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Dimethyl Sulfoxide-d6 | 2206-27-1 | TCI EUROPE N.V. [tcichemicals.com]

- 17. CAS 2206-27-1: DMSO-d6 | CymitQuimica [cymitquimica.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between (3-(3-Morpholinopropoxy)phenyl)boronic acid and its pinacol ester

This is a comprehensive technical guide comparing (3-(3-Morpholinopropoxy)phenyl)boronic acid and its pinacol ester derivative. This analysis focuses on their physicochemical properties, reactivity profiles, and strategic applications in medicinal chemistry.[1]

Executive Summary

In the development of pharmaceutical agents, the choice between a free boronic acid and its pinacol ester (Bpin) surrogate is a critical strategic decision that impacts purification efficiency, storage stability, and reaction kinetics.

For the specific scaffold (3-(3-Morpholinopropoxy)phenyl) , this decision is further complicated by the presence of the morpholine moiety—a basic, polar solubilizing group. This guide delineates why the pinacol ester is generally the superior intermediate for storage and purification, while the free boronic acid remains the active transmetallating species required for high-turnover cross-coupling.

Chemical Identity & Structural Analysis[2][3]

The core difference lies in the boron center's coordination environment and the resulting impact on the molecule's polarity and lattice energy.

| Feature | Free Boronic Acid | Pinacol Ester (Bpin) |

| Formula | C₁₃H₂₀BNO₄ | C₁₉H₃₀BNO₄ |

| Hybridization | sp² (Planar) / sp³ (Tetrahedral in base) | sp² (Planar, strained 5-membered ring) |

| H-Bond Capability | Strong Donor (2 x OH) & Acceptor | Acceptor Only (No OH donors) |

| Lattice Energy | High (extensive H-bond network) | Low (lipophilic, discrete molecules) |

| Acid/Base Character | Amphoteric (Basic Morpholine + Lewis Acid Boron) | Basic (Morpholine) + Lewis Acid Boron (attenuated) |

Structural Visualization

The following diagram illustrates the structural relationship and the equilibrium between the two forms.

Figure 1: Equilibrium between the reactive free acid and the stable pinacol ester.

Physicochemical Properties & Stability[1][4][5][6][7]

Solubility & Purification

-

Free Acid : The presence of the basic morpholine nitrogen and the acidic boron hydroxyls creates a zwitterionic-like character at neutral pH. This results in poor solubility in non-polar solvents (Hexane, Et₂O) and significant streaking on normal-phase silica gel. Purification often requires reverse-phase HPLC or recrystallization.

-

Pinacol Ester : The esterification "masks" the polar hydroxyls, rendering the molecule significantly more lipophilic. It is highly soluble in DCM, EtOAc, and THF. Crucially, it is stable on silica gel , allowing for standard flash chromatography purification (e.g., DCM/MeOH gradients).

Stability (Protodeboronation)

The electron-donating nature of the alkoxy group at the meta position increases electron density on the aromatic ring.

-

Risk : In the free acid form, this electron density facilitates protodeboronation (cleavage of the C-B bond) under hydrolytic conditions, especially at high temperature or low pH.

-

Solution : The pinacol ester is sterically bulky and less Lewis acidic, significantly retarding the rate of protodeboronation. It acts as a "slow-release" reservoir of the active boronic acid during reactions.

Reactivity Profile: The Suzuki-Miyaura Mechanism

While the pinacol ester is easier to handle, it is not the species that undergoes transmetallation.[2][3] It must first be activated.

The Activation Pathway

-

Hydrolysis : In the presence of water and base (e.g., K₂CO₃/H₂O), the Bpin hydrolyzes to the free boronic acid.

-

Transesterification : Alternatively, the base (OH⁻ or CO₃²⁻) attacks the boron center to form a tetrahedral boronate "ate" complex, which is the actual nucleophile for Palladium.

Kinetic Comparison[4]

-

Free Acid : Rapid onset of reaction. High instantaneous concentration of active species. Drawback: Higher risk of catalyst poisoning or side reactions (homocoupling) if the oxidative addition step is slow.

-

Pinacol Ester : Induction period observed.[4] Steady-state release of active boronate. Advantage: Maintains low concentration of active species, preserving catalyst life and reducing background decomposition.

Figure 2: Catalytic cycle showing the entry points. The Pinacol Ester must convert to the Acid/Ate complex to react.

Strategic Applications: When to Use Which?

| Scenario | Preferred Form | Rationale |

| Intermediate Storage | Pinacol Ester | High stability against oxidation and humidity. Indefinite shelf life at 4°C. |

| Purification | Pinacol Ester | Compatible with flash chromatography. Does not streak. |

| High-Throughput Screening | Free Acid | Eliminates the induction period; faster reaction rates in micro-scale reactions. |

| Atom Economy | Free Acid | Lower molecular weight (MW ~265 vs ~347); less waste (pinacol) generated. |

| Difficult Couplings | Pinacol Ester | "Slow release" prevents protodeboronation of the electron-rich morpholine-phenyl ring. |

Experimental Protocols

Synthesis of the Pinacol Ester (Miyaura Borylation)

This is the standard route to access the ester from the aryl bromide.

Reagents:

-

3-(3-morpholinopropoxy)phenyl bromide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Pd(dppf)Cl₂[5]·DCM (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Charge : Combine bromide, B₂pin₂, and KOAc in a reaction vial.

-

Purge : Evacuate and backfill with N₂ (3x). Add Dioxane.

-

Catalyst : Add Pd catalyst under N₂ flow.

-

Heat : Stir at 90°C for 4–12 hours. Monitor by TLC (Visualize with KMnO₄ stain; Bpin spots often turn yellow/white).

-

Workup : Filter through Celite to remove Pd black. Concentrate.

-

Purification : Flash chromatography (Hexane/EtOAc or DCM/MeOH). Note: The morpholine group may require 1-5% MeOH/DCM.

Hydrolysis to Free Boronic Acid

If the free acid is specifically required (e.g., for biological binding studies).

Reagents:

-

Pinacol Ester (1.0 equiv)[6]

-

Sodium Periodate (NaIO₄) (3.0 equiv)

-

Ammonium Acetate (NH₄OAc) (3.0 equiv)

-

Solvent: Acetone / Water (1:1)

Procedure:

-

Dissolve ester in Acetone/Water.

-

Add NaIO₄ and NH₄OAc. Stir at RT for 12–24 hours.

-

Mechanism : Oxidative cleavage of the pinacol diol.

-

Workup : Remove acetone in vacuo. Extract the aqueous layer with EtOAc (if product is lipophilic enough) or use n-Butanol. The morpholine group makes the product amphiphilic; careful pH adjustment (pH ~7-8) may be needed to precipitate the zwitterion.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link

-

Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Pinacol Boronate Esters. Journal of the American Chemical Society, 132(22), 7604–7605. Link

Sources

- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 756520-73-7: 1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethy… [cymitquimica.com]

Solubility of morpholine-substituted phenylboronic acids in water vs organic solvents

This guide details the solubility behavior of morpholine-substituted phenylboronic acids (MPBAs), focusing on the interplay between pH-dependent speciation in water and the dehydration-driven boroxine equilibrium in organic solvents.

Mechanisms, Data, and Experimental Protocols

Executive Summary

Morpholine-substituted phenylboronic acids (MPBAs) are amphiphilic building blocks critical to medicinal chemistry and chemical biology. Their solubility is governed by two competing equilibria: acid-base speciation in water (driven by the morpholine nitrogen and boronic acid moiety) and dehydration-trimerization in organic solvents (forming boroxines).

Unlike simple phenylboronic acid (PBA), MPBAs exhibit a "solubility window" defined by the pKa of the morpholine substituent. This guide provides the mechanistic grounding and self-validating protocols required to accurately determine and manipulate the solubility of these compounds.

The Physicochemical Core: Two Competing Equilibria

To master the solubility of MPBAs, one must distinguish between the two primary structural variants, as their behavior differs significantly based on the electronic connection of the morpholine ring.

-

Type A: 4-Morpholinophenylboronic acid (Aniline-like, CAS: 186498-02-2)

-

Nitrogen pKa: ~3.5–4.0 (Conjugated to phenyl ring).

-

Behavior: Less basic; remains neutral at physiological pH.

-

-

Type B: 4-(Morpholinomethyl)phenylboronic acid (Benzylamine-like, CAS: 279262-23-6)

-

Nitrogen pKa: ~8.0–8.5 (Aliphatic amine).

-

Behavior: Protonated (cationic) at physiological pH; highly water-soluble in acidic media.

-

2.1 Mechanism 1: The Aqueous pH Switch

In water, solubility is dictated by ionization.[1] MPBAs exist in three forms depending on pH:

-

Cationic (Low pH): Morpholine N is protonated (

). High solubility. -

Neutral/Zwitterionic (Mid pH): Nitrogen is deprotonated, Boron is neutral (

). Lowest solubility ("Isoelectric point"). -

Anionic (High pH): Boron coordinates hydroxide to form the boronate anion (

,

2.2 Mechanism 2: The Organic Boroxine Trap

In organic solvents (THF,

-

Implication: A "solution" of MPBA in dry THF is often a solution of the boroxine, not the acid.

-

Solubility Impact: Boroxines are less polar than their parent acids, often exhibiting higher solubility in non-polar solvents but precipitating upon water addition (re-hydrolysis).

Figure 1: The dual equilibrium network. In water, pH drives speciation. In organic solvents, dehydration drives boroxine formation.

Solubility Profile & Data

The following data summarizes the solubility trends for 4-(morpholinomethyl)phenylboronic acid (Type B), which is the most common variant used for aqueous solubility enhancement.

Table 1: Solubility Profile of MPBAs

| Solvent Category | Solvent | Solubility Rating | Dominant Species | Mechanism / Notes |

| Aqueous (Acidic) | 0.1 M HCl | Very High (>50 mg/mL) | Cationic ( | Protonation of morpholine solubilizes the aromatic core. |

| Aqueous (Neutral) | Water (pH 7) | Moderate (~2-5 mg/mL) | Neutral / Zwitterion | Solubility depends on Type A vs B. Type B is more soluble due to partial ionization. |

| Aqueous (Basic) | 0.1 M NaOH | High (>50 mg/mL) | Boronate Anion | Formation of hydrophilic |

| Polar Organic | Methanol, DMSO | High | Solvated Acid | Hydrogen bonding with solvent prevents aggregation. |

| Ethereal | THF, Dioxane | High | Boroxine / Acid Mix | Equilibrium shifts to boroxine; highly soluble. |

| Non-Polar | Hexanes, Toluene | Low | Boroxine | Insoluble unless heated; forms boroxine upon dissolution. |

| Chlorinated | DCM, Chloroform | Moderate | Boroxine | Often used for purification; boroxine is soluble, acid is less so. |

Critical Insight: Unlike standard phenylboronic acid (Solubility ~2.5 g/L in water), MPBAs can achieve >10x higher solubility in buffer by adjusting pH to exploit the morpholine pKa.

Experimental Protocol: Self-Validating Solubility Determination

Standard "shake-flask" methods often fail for boronic acids because they do not account for the boroxine equilibrium. The following protocol includes a mandatory spectroscopic validation step .

Phase 1: Preparation & Saturation

-

Solvent Selection: Choose three pH buffers (pH 4.0, 7.4, 10.0) and two organic solvents (e.g., THF, MeOH).

-

Supersaturation: Add excess MPBA solid to 2 mL of solvent in a borosilicate glass vial.

-

Target: Visual presence of undissolved solid.

-

-

Equilibration: Shake at 25°C for 24 hours .

-

Note: Do not heat to dissolve; this promotes irreversible boroxine formation in some solvents.

-

Phase 2: Filtration & Quantification

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (hydrophilic for water, hydrophobic for organics).

-

Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Dilution: Dilute the filtrate immediately into the mobile phase (for HPLC) or deuterated solvent (for NMR).

Phase 3: The "Boroxine Check" (Validation)

Before quantifying, you must determine what you dissolved.

-

Run ¹H-NMR: Compare the aromatic signals of your sample against a fresh standard.

-

Check Shifts: Boroxine protons typically shift downfield (deshielded) compared to the monomeric acid.

Phase 4: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: ACN / Water + 0.1% Formic Acid.

-

Crucial: The acidic mobile phase hydrolyzes any boroxine back to the monomer, allowing accurate total quantification of the boronic acid content.

-

-

Detection: UV at 254 nm (aromatic) or 220 nm.

Figure 2: Self-validating solubility determination workflow.

Applications & Implications

5.1 Aqueous Suzuki-Miyaura Coupling

MPBAs are ideal for "Green Chemistry" applications in water.

-

Protocol Adjustment: Perform the reaction at pH 8–9. This ensures the MPBA is in the boronate anion form (required for transmetallation) while maintaining high solubility.

-

Avoid: Neutral pH (6–7), where the MPBA may precipitate, stalling the reaction.

5.2 Diol Sensing (Glucose Monitoring)

MPBAs bind 1,2-diols (sugars) reversibly.

-

Mechanism: Binding shifts the Lewis acidity, lowering the pKa of the boron.

-

Solubility Effect: Binding glucose increases the solubility of the MPBA by stabilizing the anionic boronate form at physiological pH.

References

-

Solubility of Phenylboronic Acid and its Cyclic Esters. Journal of Solution Chemistry, 2020.

-

Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D.G., Wiley-VCH, 2011.[6]

-

4-(Morpholinomethyl)phenylboronic acid Properties. PubChem, National Library of Medicine.[7] [7]

-

Equilibrium Solubility Determination of Boronic Acids. Journal of Chemical & Engineering Data, 2020.

-

Origins of pKa difference between boronic acids and their esters. Journal of Pharmaceutical Sciences, 2017.

Sources

- 1. ovid.com [ovid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Zwitterionic Amino-Alkoxy Phenylboronic Acids: A Technical Guide

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Delivery Specialists

Executive Summary

The incorporation of amino-alkoxy motifs into phenylboronic acid (PBA) scaffolds creates a unique class of stimuli-responsive molecules. Unlike standard boronic acids, these derivatives possess an intrinsic "zwitterionic switch" driven by an intramolecular dative bond between the amine nitrogen and the boron atom (N

Part 1: Theoretical Framework & Mechanistic Logic

The N B Dative Bond (Wulff-Type Coordination)

The defining feature of amino-alkoxy phenylboronic acids is the equilibrium between the "open" (neutral, solvent-inserted) form and the "closed" (zwitterionic) form.

-

Open Form (Low pH/Non-polar): The boron is

hybridized (trigonal planar). It is electron-deficient (Lewis acid). -

Closed Form (Neutral pH/Polar): The lone pair of the amine nitrogen attacks the empty

-orbital of the boron. This forms a cyclic boronate species. The boron becomes formally anionic (tetrahedral

Structural Determinants of Stability

The stability of the zwitterion is governed by the chelate effect, specifically the ring size formed by the N

-

Ortho-Aminomethyl Derivatives: Form a stable 5-membered ring . High stability; pKa lowered to ~5.5–6.5.

-

Ortho-Aminoethoxy Derivatives: Form a 7-membered ring (B-C-C-O-C-C-N). The entropic penalty is higher, making the N

B bond weaker and more labile. This makes amino-alkoxy derivatives highly sensitive pH switches compared to their aminomethyl counterparts.

Pathway Visualization

The following diagram illustrates the equilibrium and the pH-dependent "switching" mechanism critical for drug release profiles.

Part 2: Experimental Protocols

Synthesis of o-(2-Aminoethoxy)phenylboronic Acid

Rationale: Direct alkylation of amino-boronic acids is difficult due to unprotected polar groups. The most robust route utilizes a protected amine precursor and Miyaura borylation.

Reagents: 2-Bromophenol, N-(2-Bromoethyl)phthalimide, Bis(pinacolato)diboron (

Step-by-Step Methodology:

-

Etherification (Linker Installation):

-

Dissolve 2-bromophenol (1.0 eq) and

(2.0 eq) in DMF. -

Add N-(2-Bromoethyl)phthalimide (1.2 eq) dropwise.

-

Heat to 80°C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Recrystallize from EtOH.

-

Checkpoint: Confirm disappearance of phenolic OH by IR.

-

-

Miyaura Borylation (Boron Installation):

-

Combine the aryl bromide from Step 1 (1.0 eq),

(1.1 eq), and KOAc (3.0 eq) in dry 1,4-dioxane. -

Degas with

for 15 min. -

Add

(0.03 eq). -

Reflux (90°C) for 16 hours under inert atmosphere.

-

Purification: Flash chromatography (Hexane/EtOAc). This yields the Pinacol Boronate Ester.

-

-

Deprotection (Zwitterion Formation):

-

Dissolve the phthalimide-protected boronate in EtOH.

-

Add Hydrazine hydrate (5.0 eq). Reflux for 4 hours.

-

Cool to room temperature; filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate.[1]

-

Hydrolysis: Treat the residue with 1N HCl/Acetone to cleave the pinacol ester, then neutralize to pH 7.0 to precipitate the free zwitterionic acid.

-

Characterization Workflow

The presence of the zwitterion is best confirmed via

Figure 2: Decision tree for assigning coordination status based on

Part 3: Data Analysis & Physicochemical Properties

Quantitative Assessment of Zwitterionic Strength

The strength of the intramolecular bond correlates directly with the shift in pKa relative to phenylboronic acid (PBA).

Table 1: Comparative Physicochemical Data

| Compound Class | Linker Type | Ring Size (N | Apparent pKa | Stability Constant ( | |

| Phenylboronic Acid (Control) | None | N/A | ~29.0 | 8.8 | N/A |

| o-Aminomethyl PBA | 5 | 8.0 - 12.0 | 5.8 | High | |

| o-Aminoethoxy PBA | 7 | 15.0 - 20.0* | 7.2 | Moderate | |

| m-Aminoethoxy PBA | N/A (Too far) | ~28.0 | 8.6 | Negligible |

*Note: The shift for the ethoxy derivative is often an average due to rapid exchange between open and closed forms on the NMR timescale.

Interpretation of Data[2][3][4][5]

-

pKa Depression: The formation of the zwitterion stabilizes the tetrahedral anionic form of boron. Because the N

B bond supplies electron density to the boron, the molecule is more willing to accept an -

Solubility: Zwitterionic forms exhibit "isoelectric" solubility behavior—often least soluble at the pH where the zwitterion is most stable, but highly soluble in acidic (protonated amine) or basic (boronate anion) conditions.

Part 4: Applications in Drug Development

pH-Gated Drug Delivery

Amino-alkoxy PBAs are utilized to target the Tumor Microenvironment (TME) (pH 6.5–6.8).

-

Mechanism: At physiological pH (7.4), the drug carrier (polymer-bound PBA) forms a tight zwitterionic complex or binds mucin/sialic acid.

-

Release: Upon entering the acidic TME, the amine becomes protonated (

), breaking the N

Glucose Sensing

The zwitterionic character modulates the fluorescence of attached fluorophores (e.g., anthracene).

-

Signal On: Binding of glucose displaces the N

B bond or alters the Photoinduced Electron Transfer (PET) pathway from the amine to the fluorophore, creating a quantifiable signal.

References

-

Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link

-

Wang, W., et al. (2002). Building Fluorescent Sensors by Template Polymerization: The Preparation of a Fluorescent Sensor for L-Tryptophan. Journal of the American Chemical Society. Link

-

Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. Link

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.[2][3] Chemical Reviews.[4] Link

-

Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self-Assembly. Chemical Communications. Link

-

Hargrove, A. E., et al. (2011). Boronic Acid-Based Sensors for Saccharides.[5] Chemical Reviews.[4] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] Link

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol using (3-(3-Morpholinopropoxy)phenyl)boronic acid

An In-Depth Guide to the Suzuki-Miyaura Coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid: Protocol, Mechanism, and Optimization

Introduction: The Strategic Importance of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic structures.[3] These motifs are prevalent in a vast array of bioactive molecules and advanced materials.[3]

This guide provides a detailed protocol and expert insights for the application of a specialized building block, (3-(3-Morpholinopropoxy)phenyl)boronic acid , in Suzuki-Miyaura coupling. The presence of the morpholinopropoxy side chain introduces unique characteristics, including altered solubility and a basic nitrogen atom, which necessitate specific considerations in reaction design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecular architectures.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[2][5]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[6][7][8] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]

Application Profile: (3-(3-Morpholinopropoxy)phenyl)boronic acid

The title compound possesses a tertiary amine within its structure. This feature requires careful consideration:

-

Basicity : The morpholino group is basic and could potentially coordinate to the palladium catalyst. While this can sometimes be beneficial, it can also lead to catalyst inhibition. Therefore, the use of a strong, inorganic base is recommended to ensure the formation of the reactive boronate species without competing coordination from the substrate.

-

Solubility : The morpholinopropoxy tail enhances the compound's polarity and solubility in a wider range of solvents, including mixed aqueous systems which are often beneficial for Suzuki couplings.[2]

-

Stability : Like many boronic acids, this reagent can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[9][10] Using the boronic acid in a slight excess and ensuring efficient reaction kinetics can minimize this issue. For particularly sensitive substrates, conversion to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling can be a valuable strategy.[4][11]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |

| Aryl Bromide | Varies | 1.0 | 1.0 mmol | Electrophile |

| (3-(3-Morpholinopropoxy)phenyl)boronic acid | 279.15 | 1.2 | 1.2 mmol (335 mg) | Nucleophile |

| Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | 731.73 | 0.02 (2 mol%) | 0.02 mmol (14.6 mg) | Catalyst Precursor |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 mmol (637 mg) | Base |

| 1,4-Dioxane | 88.11 | - | 8 mL | Solvent |

| Deionized Water | 18.02 | - | 2 mL | Co-solvent |

Equipment

-

Schlenk flask or microwave vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen line with manifold)

-

Heating mantle or oil bath with temperature controller

-

Standard laboratory glassware (septum, needles, syringes)

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.[9]

-

Solvent Addition : Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Degassing : Sparge the resulting suspension with the inert gas for an additional 15-20 minutes to ensure the solvent is thoroughly degassed. The presence of some water is often beneficial for Suzuki couplings, but it should be deoxygenated.[12]

-

Catalyst Addition : Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.02 mmol) to the flask. Immediately reseal and purge with inert gas for another 2-3 minutes. The mixture will typically turn dark red or black.

-

Heating : Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.

-

Reaction Monitoring : Stir the reaction vigorously. Monitor the progress by TLC or LC-MS after 2-4 hours. The reaction is typically complete within 4-12 hours.[2]

-

Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction : Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes help remove the inorganic base and boron byproducts.[13]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine to prevent the basic product from streaking on the silica).[13]

-

Characterization : Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following guide addresses common issues encountered during Suzuki-Miyaura couplings.

-

Issue: Homocoupling : The formation of biaryls from two boronic acids (Ar²-Ar²) or two aryl halides (Ar¹-Ar¹) is a common side reaction.

-

Issue: Protodeboronation : The boronic acid is replaced by a hydrogen atom before it can couple.

-

Issue: Dehalogenation : The aryl halide is reduced, replacing the halogen with a hydrogen atom.

Safety and Handling Precautions

-

Palladium Catalysts : Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen.[14] Toluene and other aromatic solvents are also flammable and have associated health risks. Always work in a well-ventilated area.

-

Bases : Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants. Avoid inhalation of dust and skin contact.

-

Reaction Exotherms : Suzuki-Miyaura reactions can be exothermic, especially on a larger scale.[12][15] When scaling up, ensure adequate cooling capacity is available and consider adding reagents portion-wise to control the reaction temperature. Never heat a completely sealed vessel not designed for pressure.[16]

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.net.

- Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9162–9173.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). BenchChem.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.

- Cationic Palladium(II)

- Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron

- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (n.d.).

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1).

- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (2025). BenchChem.

- Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (n.d.).

- Palladium(II)-catalyzed Suzuki–Miyaura Reactions of Arylboronic Acid with Aryl Halide in the Presence of Aryl-Ferrocenyl-Phosphines. (n.d.). Semantic Scholar.

- Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023, March 8). Organic & Biomolecular Chemistry (RSC Publishing).

- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). PMC.

- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.

- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.).

- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1).

- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). PMC.

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.

- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.

- Optimum conditions for the Suzuki–Miyaura coupling reactiona. (n.d.).

- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).

- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.

- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lab Reporter [fishersci.se]

- 3. news-medical.net [news-medical.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Bioorthogonal Chemistry Applications of Amino-Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Amino-phenylboronic acids (APBAs) are a versatile class of molecules that have garnered significant attention in the field of bioorthogonal chemistry. Their unique ability to reversibly bind with cis-diols, undergo oxidative reactions with hydrogen peroxide, and participate in novel ligation chemistries makes them invaluable tools for researchers. This guide provides an in-depth exploration of the applications of APBAs, complete with detailed protocols and the scientific rationale behind experimental choices. We aim to equip researchers with the knowledge to effectively utilize these powerful chemical probes and conjugation handles in their work.

Introduction: The Unique Chemistry of Amino-Phenylboronic Acids

Phenylboronic acids (PBAs) are Lewis acids that can covalently and reversibly bind with 1,2- and 1,3-diols to form cyclic esters.[1][2] This interaction is particularly strong with cis-diols found in many biologically important molecules, including saccharides and glycoproteins.[3] The "amino-" functional group in APBAs provides a convenient handle for conjugation to other molecules, such as fluorophores, drugs, or proteins, without significantly perturbing the boronic acid's reactivity.

The reactivity of the boronic acid moiety is pH-dependent. In aqueous solution, it exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form. The tetrahedral form is the reactive species that binds to diols.[4] This equilibrium is influenced by the pH of the solution, with higher pH favoring the formation of the boronate anion and thus enhancing diol binding.[5][6] This pH-sensitivity can be exploited for controlled release or sensing applications in specific cellular microenvironments.[7]

Core Applications and Protocols

This section details the primary applications of amino-phenylboronic acids in bioorthogonal chemistry, providing both the theoretical background and practical, step-by-step protocols.

2.1. Saccharide Sensing and Cell Surface Targeting

Scientific Principle: The ability of APBAs to bind to cis-diols is the foundation for their use in detecting and targeting saccharides.[1] Many cell surfaces are decorated with a dense layer of glycans, rich in sialic acid residues that present cis-diols. This makes APBA-functionalized molecules excellent candidates for targeting cancer cells, which often overexpress sialic acids.[8][9] This interaction can be used to deliver drugs, imaging agents, or for diagnostic purposes.[8] Fluorescently-labeled APBAs can act as sensors, where saccharide binding modulates the fluorescence output, often through photoinduced electron transfer (PET) mechanisms.[10][11]

Experimental Workflow: Cell Surface Targeting

Caption: Workflow for labeling cell surface glycans with an APBA-fluorophore conjugate.

Protocol: Fluorescent Labeling of Cell Surface Sialic Acids

Materials:

-

3-Aminophenylboronic acid (or a commercially available activated ester derivative)

-

Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)

-

Target cells (e.g., B16F10 melanoma cells, known to overexpress sialic acid)[9]

-

Control cells (optional, with lower sialic acid expression)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fetal bovine serum (FBS)

-

Fluorescence microscope

Procedure:

-

Synthesis of APBA-Fluorophore Conjugate:

-

If starting with 3-aminophenylboronic acid, it can be coupled to a carboxylated fluorophore using standard EDC/NHS chemistry.[12] Alternatively, an amine-reactive fluorophore can be reacted with the amino group of APBA in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).

-

Purify the conjugate using column chromatography or HPLC.

-

Confirm the identity and purity of the conjugate by mass spectrometry and NMR.

-

-

Cell Culture:

-

Culture target and control cells in appropriate medium supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO2).

-

For microscopy, seed cells on glass-bottom dishes and allow them to adhere overnight.

-

-

Cell Labeling:

-

Prepare a stock solution of the APBA-fluorophore conjugate in DMSO.

-

Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM, optimization may be required).

-

Wash the adherent cells twice with warm PBS.

-

Incubate the cells with the APBA-probe solution for 30-60 minutes at 37°C.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

-

Add fresh cell culture medium or an imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

-

Causality and Self-Validation:

-

Rationale for pH: The binding of phenylboronic acid to diols is pH-dependent, with optimal binding generally occurring at a pH slightly above the pKa of the boronic acid.[5] Physiological pH (7.4) provides a good balance for cell viability and binding.

-

Control Experiment: To validate that the observed fluorescence is due to specific binding to sialic acids, a competition experiment can be performed. Pre-incubate the cells with a high concentration of free sialic acid or a non-fluorescent PBA derivative before adding the fluorescent probe. A significant reduction in fluorescence intensity would indicate specific binding.

2.2. Detection of Hydrogen Peroxide (H₂O₂) in Living Cells

Scientific Principle: Arylboronic acids, including APBAs, undergo a rapid and highly selective oxidation reaction with hydrogen peroxide to yield the corresponding phenol.[13] This reaction is significantly faster and more specific than many other methods for H₂O₂ detection.[14] By attaching a fluorophore to the APBA in such a way that its fluorescence is quenched, the oxidation to a phenol can restore fluorescence, creating a "turn-on" sensor.[15] This principle has been used to develop a family of fluorescent probes for imaging H₂O₂ in living cells.[13]

Reaction Mechanism: H₂O₂ Detection

Caption: Oxidation of a low-fluorescence APBA-probe to a high-fluorescence phenol product by H₂O₂.

Protocol: Cellular H₂O₂ Detection with a Turn-On Fluorescent Probe

Materials:

-

A commercially available or custom-synthesized boronate-based H₂O₂ probe (e.g., Peroxyfluor-1)[13]

-

Target cells (e.g., HeLa cells or primary neurons)

-

Cell culture medium

-

PBS, pH 7.4

-

Hydrogen peroxide solution (for positive control)

-

N-acetylcysteine (NAC, an antioxidant for negative control)

-

Confocal microscope

Procedure:

-

Cell Preparation:

-

Seed cells on a glass-bottom imaging dish and culture overnight.

-

-

Probe Loading:

-

Prepare a stock solution of the boronate probe in DMSO.

-

Dilute the probe in serum-free medium to a final concentration (typically 1-5 µM).

-

Wash the cells with warm PBS.

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

-

-

Stimulation and Controls:

-

Positive Control: To induce H₂O₂ production, treat a subset of cells with a known stimulant (e.g., 100 µM H₂O₂) for 15-30 minutes before or during imaging.

-

Negative Control: To confirm that the fluorescence increase is due to oxidative stress, pre-treat a subset of cells with an antioxidant like NAC (1-5 mM) for 1-2 hours before adding the probe and stimulant.

-

-

Imaging:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh imaging buffer.

-

Image the cells using a confocal microscope with the appropriate laser excitation and emission detection settings for the probe. Collect a baseline image before adding any stimulants.

-

After adding the stimulant, acquire images at regular time intervals to monitor the change in fluorescence intensity.

-

Quantitative Data Analysis:

| Probe | Detection Limit | Response Time | Fold Fluorescence Increase | Reference |

| Peroxyfluor-1 (PF1) | Micromolar | < 30 min | > 7-fold | [13] |

| BNBD | 1.8 nM | Minutes | "Turn-off" | [15] |

| TZ-BO | 1.0 µM | Fast | "Turn-on" | [15] |

Causality and Self-Validation:

-

Kinetics: Borinic acids have been shown to react up to 10,000 times faster with H₂O₂ than their boronic acid counterparts, offering a more rapid response for real-time imaging.[14][16] When choosing a probe, consider the temporal resolution required for your experiment.

-

Specificity: The high selectivity of the boronate-H₂O₂ reaction over other reactive oxygen species (ROS) is a key advantage.[13] To confirm this in your system, you can expose probe-loaded cells to other ROS generators (e.g., superoxide or nitric oxide donors) and observe for any non-specific fluorescence increase.

2.3. Bioorthogonal Ligation and Bioconjugation

Scientific Principle: Beyond their interactions with diols and H₂O₂, boronic acids can participate in other bioorthogonal reactions. A notable example is the formation of a stable complex between phenylboronic acid and salicylhydroxamic acid (SHA).[17][18] This interaction is strong and stable over a wide pH range, making it suitable for immobilizing proteins or assembling multi-component systems.[19] Additionally, novel chemistries are emerging, such as the reaction between 2-formylphenylboronic acid and α-amino-hydrazides to form stable benzodiazaborine derivatives, enabling rapid and site-specific protein labeling.[20] Vinylboronic acids have also been developed as reactants for tetrazine ligations.[21][22]

Experimental Workflow: Protein Immobilization via PBA-SHA Ligation

Caption: General workflow for immobilizing a protein onto a solid support using PBA-SHA chemistry.

Protocol: Immobilization of a His-tagged Protein

Materials:

-

3-Aminophenylboronic acid derivative with an NHS-ester group (PBA-NHS)

-

Salicylhydroxamic acid (SHA)

-

CNBr-activated Sepharose 4B

-

His-tagged protein of interest

-

Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Wash buffers (e.g., PBS with varying pH)

-

Elution buffer (optional, depending on application)

Procedure:

-

Preparation of SHA-Sepharose:

-

Prepare SHA-modified Sepharose according to established protocols, for example, by reacting methyl 4-[(6-aminohexanoylamino)methyl]salicylate with CNBr-activated Sepharose, followed by treatment with hydroxylamine.[17]

-

-

Preparation of PBA-Protein Conjugate:

-

Dissolve the His-tagged protein in the coupling buffer.

-

Add a 5- to 10-fold molar excess of PBA-NHS (dissolved in DMSO) to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted PBA-NHS by dialysis or using a desalting column.

-

-

Protein Immobilization:

-

Equilibrate the SHA-Sepharose with the coupling buffer.

-

Add the PBA-protein conjugate to the SHA-Sepharose and incubate for 2-4 hours at room temperature.

-

Collect the Sepharose by centrifugation or filtration and wash extensively with the coupling buffer to remove any non-covalently bound protein.

-

-

Validation of Immobilization:

-

To confirm successful immobilization, analyze the supernatant and wash fractions for the presence of protein (e.g., by Bradford assay or SDS-PAGE). A significant decrease in protein concentration in the supernatant indicates successful immobilization.

-

The activity of the immobilized protein can be assessed using an appropriate functional assay.

-

Causality and Self-Validation:

-

Multivalency: The stability of the immobilized protein can be significantly enhanced by using a polyvalent interaction. This can be achieved by increasing the density of PBA on the protein and/or SHA on the support.[19]

-

Orthogonality: The PBA-SHA ligation is orthogonal to many common bioconjugation chemistries, such as those targeting amines or thiols.[23] This allows for sequential or multi-component labeling.[20][24] To test for orthogonality, one could attempt to label the immobilized protein with an amine-reactive dye and expect to see no reaction if all accessible amines were already modified by the PBA-NHS linker.

Advanced Applications in Drug Development

The unique properties of APBAs are being leveraged to create sophisticated drug delivery systems.

-

Glucose-Responsive Insulin Delivery: PBA-containing polymers can form hydrogels that encapsulate insulin. In the presence of high glucose concentrations (as in diabetic patients), the glucose competes for binding to the PBA, causing the hydrogel to swell and release the insulin. This creates a self-regulating "smart" delivery system.[25][26]

-

Tumor-Targeted Drug Delivery: As mentioned, the affinity of PBA for sialic acids overexpressed on cancer cells can be used for targeted delivery of chemotherapeutics.[8][9] Nanoparticles decorated with PBA can enhance the accumulation of drugs at the tumor site, improving efficacy and reducing side effects.[7][9]

-

pH-Responsive Drug Release: The pH-dependent nature of the PBA-diol interaction can be used to trigger drug release in the acidic microenvironment of tumors.[6][7] A drug-carrier system can be designed to be stable at physiological pH (7.4) but to dissociate and release its payload at the lower pH found in tumor tissues (pH ~6.5).

Conclusion

Amino-phenylboronic acids are a cornerstone of modern bioorthogonal chemistry, offering a diverse toolkit for researchers in biology and medicine. Their ability to selectively interact with key biological molecules like saccharides and hydrogen peroxide, coupled with their utility in robust ligation chemistries, provides a powerful platform for cellular imaging, diagnostics, and the development of next-generation therapeutics. By understanding the fundamental principles behind their reactivity and carefully designing experimental protocols with appropriate controls, scientists can unlock the full potential of these versatile chemical tools.

References

- Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society.

- A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. (n.d.).

- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). PMC.

- Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. (n.d.). ChemRxiv.

- Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (n.d.). PNAS.

- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.

- Novel Boronic Acid-Based Fluorescent Sensor for Sugars and Nucleosides. (2011). Ingenta Connect.

- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). Digital Commons @ USF.

- Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. (2025). PubMed.

- Molecular Boronic Acid-Based Saccharide Sensors. (2021).

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science.

- Boronic Acid Pairs for Sequential Bioconjugation. (2021).

- Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. (2001).

- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualit

- Phenylboronic Acid (PBA)

- Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2.

- Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (2025).

- Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1.

- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. (2018).

- Bioorthogonal Reaction of N-oxide and Boron Reagents. (n.d.). PMC.

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021). IJN.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2019). Taylor & Francis.

- pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. (2016). PubMed.

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).

- Binding mechanism between phenylboronic acid and a diol Synthesis of... (n.d.).

- Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in W

- Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. (2019).

- Molecular recognition with boronic acids—applic

- Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. (2018). PubMed.

- Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. (n.d.). PMC.

- Internal and External Catalysis in Boronic Ester Networks. (n.d.). Source not available.

- Bioorthogonal chemistry. (n.d.).

- Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). Source not available.

- Bioorthogonal chemistry. (n.d.). Wikipedia.

- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). Radboud Repository.

- Coordination-Assisted Bioorthogonal Chemistry. (n.d.). Bonger Lab.

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. "Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computatio" by Fiona L. Kearns, Carrie Robart et al. [digitalcommons.usf.edu]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Bronic Acid-Based Fluorescent Sensor for Sugars and Nucleos...: Ingenta Connect [ingentaconnect.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 13. acsu.buffalo.edu [acsu.buffalo.edu]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2. Polyvalent immobilization of protein ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Coordination-Assisted Bioorthogonal Chemistry – Bonger Lab [bongerlab.com]

- 23. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. par.nsf.gov [par.nsf.gov]

- 25. dovepress.com [dovepress.com]

- 26. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Leveraging (3-(3-Morpholinopropoxy)phenyl)boronic acid as a Multifunctional Solubilizing Group in Drug Design

Introduction: Overcoming the Solubility Barrier in Drug Discovery

Poor aqueous solubility remains one of the most significant hurdles in modern drug discovery, frequently leading to low and erratic bioavailability, challenging formulation development, and ultimately, the failure of otherwise potent drug candidates.[1] A primary strategy employed by medicinal chemists to mitigate this issue is the incorporation of solubilizing moieties into the lead compound's structure. However, an ideal solubilizing group should do more than simply increase solubility; it should also confer favorable pharmacokinetic properties and avoid introducing metabolic liabilities.

This guide focuses on a powerful and versatile chemical entity: (3-(3-Morpholinopropoxy)phenyl)boronic acid . This compound is uniquely structured to offer a dual-pronged solution. It combines the well-established solubilizing and pharmacokinetic benefits of the morpholine ring with the versatile chemical reactivity and biological targeting potential of the phenylboronic acid group.[2][3][4][5]

-

The Morpholine Moiety: A saturated heterocycle containing both an ether and a secondary amine, morpholine is a "privileged" structure in medicinal chemistry.[5][6] Its basic nitrogen atom can be protonated at physiological pH, creating a cationic center that dramatically enhances aqueous solubility. Furthermore, the morpholine scaffold is recognized for its metabolic stability and ability to improve a compound's overall pharmacokinetic profile.[3][7][8]

-

The Phenylboronic Acid Moiety: Boronic acids have surged in importance, culminating in several FDA-approved drugs.[2][9][10] Their utility extends beyond being synthetic handles (e.g., in Suzuki-Miyaura coupling); they can act as pharmacophores themselves, forming reversible covalent bonds with diols present in biological structures like carbohydrates on cell surfaces or with serine residues in enzyme active sites.[11][12][13]

This document provides a detailed exploration of the rationale, synthesis, and evaluation of drug candidates modified with the (3-(3-Morpholinopropoxy)phenyl)boronic acid group, offering researchers a practical guide to its application.

Rationale and Strategic Advantages

The strategic incorporation of the (3-(3-Morpholinopropoxy)phenyl)boronic acid moiety is based on its multifunctional nature, which addresses several critical aspects of drug design simultaneously.

Mechanism of Solubility Enhancement

The primary driver for solubility enhancement is the morpholine ring. Morpholine is a weak base (pKa of its conjugate acid, morpholinium, is ~8.5), meaning it is significantly protonated and positively charged at physiological pH (e.g., pH 7.4 in blood plasma) and highly protonated in the acidic environment of the stomach (pH 1.2-3.0). This ionization drastically increases the molecule's polarity and its favorable interactions with water, leading to a substantial boost in aqueous solubility. The ether oxygen and the flexible propoxy linker further contribute to hydrophilicity through hydrogen bonding.[14][15]

Physicochemical Properties

A summary of the key properties of the parent compound and its constituent parts illustrates their contribution to its function.

| Feature | Compound/Moiety | Key Physicochemical Property | Implication in Drug Design |